REACTION_CXSMILES
|
C([N:8]1[CH2:18][CH2:17][C:11]2[N:12]=[CH:13][NH:14][C:15](=[O:16])[C:10]=2[CH2:9]1)C1C=CC=CC=1.C(N(CC)CC)C.CO.C(O)=O>>[N:12]1[C:11]2[CH2:17][CH2:18][NH:8][CH2:9][C:10]=2[C:15](=[O:16])[NH:14][CH:13]=1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=C(N=CNC2=O)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=C(N=CNC2=O)CC1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
242 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at at 65° C. for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C2=C1CCNC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |